N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that features a unique combination of furan, thiophene, and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where furan and thiophene derivatives are reacted with appropriate aldehydes under controlled conditions to form the desired compound . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.
Methoxyphenoxy Derivatives: Compounds such as 2-methoxyphenol.
Uniqueness
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide is unique due to its combination of furan, thiophene, and methoxyphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-21-16-5-2-3-6-17(16)23-11-18(20)19-10-14-9-13(12-24-14)15-7-4-8-22-15/h2-9,12H,10-11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDSPQSGUHQSDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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